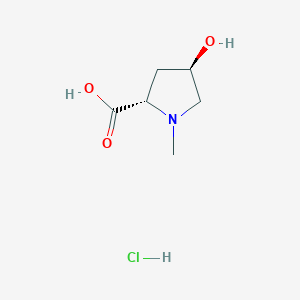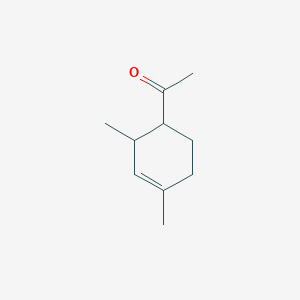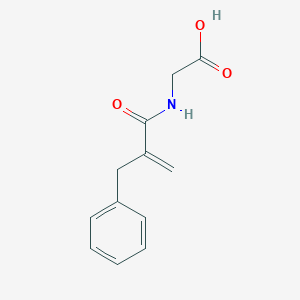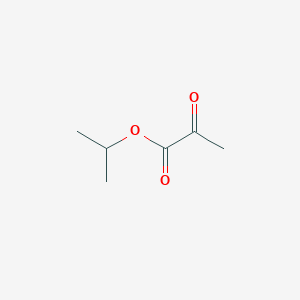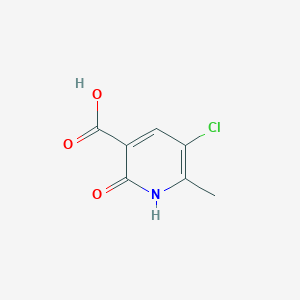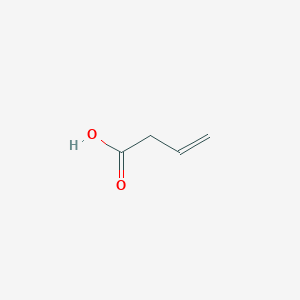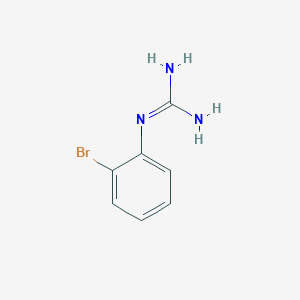![molecular formula C21H26N4O5S B051380 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate CAS No. 122063-39-2](/img/structure/B51380.png)
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It may also interact with bacterial cell membranes, leading to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate in lab experiments is its synthetic nature, which allows for precise control over its properties. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity must be carefully considered when handling the compound.
Orientations Futures
There are several future directions for the study of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate. One direction is to further investigate its potential applications in cancer treatment, inflammation, and bacterial infections. Another direction is to explore its use as a dye for textiles and as a component in organic solar cells. Additionally, its potential as a sensor for detecting heavy metal ions in water could be further explored.
Conclusion
In conclusion, 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate involves the reaction between 3-acetyl-5-nitrothiophene-2-amine and 4-(3-methylphenylazo)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a dye for textiles and as a component in organic solar cells. In environmental science, it has been explored as a potential sensor for detecting heavy metal ions in water.
Propriétés
Numéro CAS |
122063-39-2 |
|---|---|
Nom du produit |
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate |
Formule moléculaire |
C21H26N4O5S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[4-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]butyl acetate |
InChI |
InChI=1S/C21H26N4O5S/c1-5-24(10-6-7-11-30-16(4)27)17-8-9-19(14(2)12-17)22-23-21-18(15(3)26)13-20(31-21)25(28)29/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Clé InChI |
GIGDKBCDRFBZHW-UHFFFAOYSA-N |
SMILES |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
SMILES canonique |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
Autres numéros CAS |
122063-39-2 |
Synonymes |
Ethanone, 1-2-4-4-(acetyloxy)butylethylamino-2-methylphenylazo-5-nitro-3-thienyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
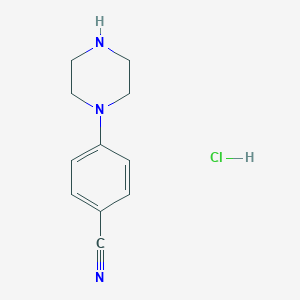
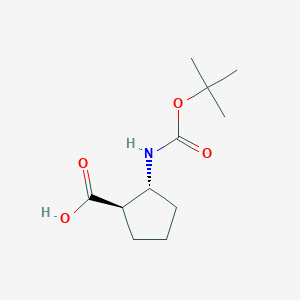
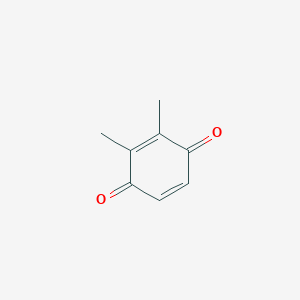
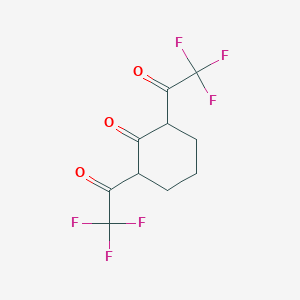
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
